molecular formula C11H15NO2S B12982878 (R)-2-((Phenylsulfonyl)methyl)pyrrolidine

(R)-2-((Phenylsulfonyl)methyl)pyrrolidine

Cat. No.: B12982878
M. Wt: 225.31 g/mol
InChI Key: BNJNKUCNFQWIMG-SNVBAGLBSA-N
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Description

®-2-((Phenylsulfonyl)methyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a phenylsulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Phenylsulfonyl)methyl)pyrrolidine typically involves the reaction of pyrrolidine with a phenylsulfonylmethylating agent under controlled conditions. One common method includes the use of phenylsulfonylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

Industrial production of ®-2-((Phenylsulfonyl)methyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-2-((Phenylsulfonyl)methyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction of the phenylsulfonyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

®-2-((Phenylsulfonyl)methyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-((Phenylsulfonyl)methyl)pyrrolidine involves its interaction with specific molecular targets. The phenylsulfonyl group can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity. The pyrrolidine ring provides a rigid framework that enhances the compound’s stability and facilitates its incorporation into larger molecular structures.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((Phenylsulfonyl)methyl)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-Phenylsulfonylpyrrolidine: Lacks the methyl group, resulting in different reactivity and applications.

    Phenylsulfonylmethylamine: A simpler structure with distinct chemical behavior.

Uniqueness

®-2-((Phenylsulfonyl)methyl)pyrrolidine is unique due to its chiral nature and the presence of both a phenylsulfonyl and a methyl group. This combination imparts specific reactivity and selectivity, making it valuable in asymmetric synthesis and as a precursor for various biologically active compounds.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

(2R)-2-(benzenesulfonylmethyl)pyrrolidine

InChI

InChI=1S/C11H15NO2S/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11/h1-3,6-7,10,12H,4-5,8-9H2/t10-/m1/s1

InChI Key

BNJNKUCNFQWIMG-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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